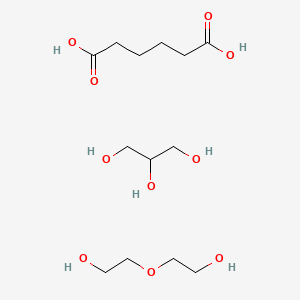
Hexanedioic acid;2-(2-hydroxyethoxy)ethanol;propane-1,2,3-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanedioic acid, polymer with 2,2’-oxybis(ethanol) and 1,2,3-propanetriol is a complex polymer formed by the reaction of hexanedioic acid (adipic acid), 2,2’-oxybis(ethanol) (diethylene glycol), and 1,2,3-propanetriol (glycerol). This polymer is known for its versatility and is used in various industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, polymer with 2,2’-oxybis(ethanol) and 1,2,3-propanetriol typically involves a polycondensation reaction. The process begins with the esterification of hexanedioic acid with 2,2’-oxybis(ethanol) and 1,2,3-propanetriol. The reaction is usually carried out under high temperatures and in the presence of a catalyst to facilitate the formation of the polymer .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polycondensation reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the polymer. Safety measures are also in place to handle the reactants and intermediates, which can be hazardous .
Analyse Des Réactions Chimiques
Types of Reactions
Hexanedioic acid, polymer with 2,2’-oxybis(ethanol) and 1,2,3-propanetriol can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties by altering its functional groups.
Substitution: The polymer can undergo substitution reactions where certain functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can result in the formation of alcohols .
Applications De Recherche Scientifique
Hexanedioic acid, polymer with 2,2’-oxybis(ethanol) and 1,2,3-propanetriol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent mechanical properties
Mécanisme D'action
The mechanism by which hexanedioic acid, polymer with 2,2’-oxybis(ethanol) and 1,2,3-propanetriol exerts its effects is primarily through its ability to form stable, flexible, and durable polymer chains. These chains interact with various molecular targets, including other polymers and biological molecules, through hydrogen bonding, van der Waals forces, and covalent bonding. These interactions enable the polymer to be used in a wide range of applications, from industrial coatings to biomedical devices .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hexanedioic acid, dimethyl ester, polymer with dimethyl butanedioate, dimethyl pentanedioate, 2,2’-oxybis(ethanol) and 1,2,3-propanetriol : Another variant with distinct chemical properties .
Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 2,2’-oxybis(ethanol): Similar in structure but with different mechanical properties.
Uniqueness
Hexanedioic acid, polymer with 2,2’-oxybis(ethanol) and 1,2,3-propanetriol is unique due to its specific combination of reactants, which imparts it with a balance of flexibility, durability, and chemical reactivity. This makes it particularly suitable for applications requiring a combination of these properties .
Propriétés
Numéro CAS |
26760-54-3 |
|---|---|
Formule moléculaire |
C13H28O10 |
Poids moléculaire |
344.36 g/mol |
Nom IUPAC |
hexanedioic acid;2-(2-hydroxyethoxy)ethanol;propane-1,2,3-triol |
InChI |
InChI=1S/C6H10O4.C4H10O3.C3H8O3/c7-5(8)3-1-2-4-6(9)10;5-1-3-7-4-2-6;4-1-3(6)2-5/h1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2;3-6H,1-2H2 |
Clé InChI |
DELIYQOKOPVQCJ-UHFFFAOYSA-N |
SMILES |
C(CCC(=O)O)CC(=O)O.C(COCCO)O.C(C(CO)O)O |
SMILES canonique |
C(CCC(=O)O)CC(=O)O.C(COCCO)O.C(C(CO)O)O |
Key on ui other cas no. |
26760-54-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















